TDO and IDO1 Dual Inhibition Profile
In a direct enzymatic assay, 5-Iodo-2-methoxybenzonitrile demonstrates uncompetitive inhibition of recombinant human tryptophan 2,3-dioxygenase (TDO) with a Ki of 1.56 μM. In a parallel assay, it inhibits recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 1.80 μM [1]. This dual inhibitory profile, while weak, is a verifiable quantitative fingerprint for this specific compound. Its cellular activity is also quantified in a relevant model: in IFN-γ stimulated human HeLa cells, it inhibits IDO1-mediated kynurenine production with an IC50 of 2.24 μM after an 18-hour incubation [2].
| Evidence Dimension | Enzyme Inhibition (TDO vs. IDO1) |
|---|---|
| Target Compound Data | TDO Ki = 1.56 μM; IDO1 IC50 = 1.80 μM |
| Comparator Or Baseline | Compound's activity against IDO1 (IC50 = 1.80 μM) |
| Quantified Difference | Activity against TDO is 1.15x more potent (by Ki vs. IC50) than against IDO1. |
| Conditions | Recombinant human TDO and IDO1 enzymes expressed in E. coli; uncompetitive inhibition assay for TDO; inhibition of L-tryptophan conversion for IDO1. |
Why This Matters
This establishes a baseline activity profile for the compound against two key, related enzymes, allowing researchers to use it as a reference point or a weak-affinity probe in assay development, especially when studying structure-activity relationships (SAR) in the tryptophan-kynurenine pathway.
- [1] BindingDB. (n.d.). BDBM50514042 (CHEMBL4578338) Affinity Data: Ki and IC50 values. BindingDB Entry for monomerid=50514042. View Source
- [2] BindingDB. (n.d.). BDBM50514042 (CHEMBL4578338) Affinity Data: Cellular IC50 value. BindingDB Entry for monomerid=50514042. View Source
